Boc-5-methoxy-L-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

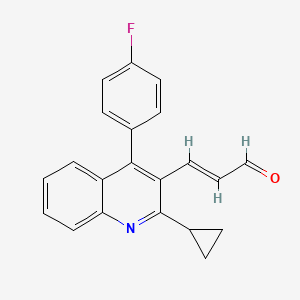

Boc-5-methoxy-L-tryptophan is a biochemical compound used for proteomics research . It is a derivative of L-tryptophan, a naturally occurring amino acid . The molecular formula of Boc-5-methoxy-L-tryptophan is C17H22N2O5 .

Molecular Structure Analysis

The molecular structure of Boc-5-methoxy-L-tryptophan consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The molecular weight is 334.37 .Physical And Chemical Properties Analysis

Boc-5-methoxy-L-tryptophan is a solid substance . The predicted melting point is 206.00° C, and the predicted boiling point is 563.96° C at 760 mmHg . The predicted density is 1.26 g/cm^3 .Applications De Recherche Scientifique

Serotonergic System and Neurotransmission

Boc-5-methoxy-L-tryptophan is closely related to compounds that study the brain's serotonergic system, specifically through the use of analogs like α-methyl-l-tryptophan (α-MTrp). These compounds are utilized to investigate serotonin (5-HT) synthesis rates in the brain. The trapping of labeled α-MTrp in brain tissue allows for the measurement of 5-HT synthesis, providing insights into the control of 5-HT synthesis and its alteration by drugs. This method has applications in studying healthy humans and patients with neuropsychiatric disorders, employing techniques such as autoradiographic measurements and positron emission tomography (Diksic & Young, 2001).

Tryptophan Metabolism and Health

The metabolism of tryptophan, the precursor for serotonin, plays a critical role in health and disease. It is involved in the nervous system and by enterochromaffin cells in the gut mucosa. Tryptophan metabolism by the gut microbiome produces metabolites that have anti-inflammatory and beneficial metabolic effects. This highlights the health benefits of the intestinal microbiome in producing beneficial products from dietary amino acids, especially tryptophan. The study of tryptophan metabolism sheds light on its potential therapeutic targets in chronic neurological pathologies and immunocompetent conditions, suggesting the importance of nutraceuticals and probiotics in modulating tryptophan metabolism (Galligan, 2018).

Tryptophan Supplementation and Social Behavior

Research on tryptophan supplementation indicates its potential to modulate social behavior. In patients and individuals suffering from disorders associated with serotonergic dysfunctions, tryptophan supplementation improves control over social behavior. Conversely, in healthy humans, it appears to promote social behavior. This dual effect of tryptophan supplementation underscores its promise as a tool for modulating social behavior, although the relationship between individual differences, tryptophan efficacy, serotonergic functioning, and social interactions remains to be fully understood (Steenbergen et al., 2016).

Immunomodulatory Role in Livestock and Poultry

Tryptophan is active in regulating immune responses in animals, with its metabolites improving immunity and inducing anti-inflammatory responses. The metabolism of tryptophan in livestock and poultry highlights its significant role in enhancing immune functions, including the inhibition of T lymphocyte proliferation and elevation of immunoglobulin levels. This review emphasizes the potential of tryptophan and its metabolites in improving immune functions, suggesting areas for further research to benefit livestock and poultry producers (Bai et al., 2016).

Mécanisme D'action

Mode of Action

It is known that 5-methoxyindole metabolites of l-tryptophan, a class of compounds to which boc-5-methoxy-l-tryptophan belongs, control the expression of cyclooxygenase-2 (cox-2) at the transcriptional level . COX-2 is an enzyme that plays a crucial role in inflammation and tumorigenesis .

Biochemical Pathways

5-methoxyindole metabolites of L-tryptophan, including Boc-5-methoxy-L-tryptophan, are involved in the regulation of COX-2 expression . Overexpression of COX-2 can lead to inflammation and tumorigenesis, and these metabolites help to control this overexpression . The exact biochemical pathways affected by Boc-5-methoxy-L-tryptophan and their downstream effects need further investigation.

Result of Action

5-methoxyindole metabolites of L-tryptophan, including Boc-5-methoxy-L-tryptophan, have been shown to inhibit COX-2 transcriptional activation induced by various proinflammatory and mitogenic factors . They also block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model . .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFILRKWWZSFK-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673995 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114903-30-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)

![N-[Benzo[a]pyren-4-yl]acetamide](/img/structure/B569228.png)

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)